molecular formula C11H10ClN B8284654 2-(3-Chlorophenyl)pent-4-enenitrile

2-(3-Chlorophenyl)pent-4-enenitrile

Cat. No.: B8284654
M. Wt: 191.65 g/mol
InChI Key: KELZTVDZJHXILU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pent-4-enenitrile is a nitrile-substituted organic compound featuring a chlorophenyl group and a pentenenitrile backbone, serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . The combination of the nitrile group and the alkene moiety provides versatile functionality for further chemical transformations, including cyclization reactions and polymerizations . This structure is characteristic of intermediates used in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . As a building block, this compound is primarily used in organic synthesis for constructing more complex molecular architectures. Researchers utilize such nitrile derivatives in the exploration of structure-activity relationships and as precursors in multi-step synthetic routes . Handling and Storage: Store in a cool, dry place. For extended storage, it is recommended to keep the compound at 2-8°C in a refrigerator . Please handle with appropriate personal protective equipment in a well-ventilated fume hood. Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(3-chlorophenyl)pent-4-enenitrile

InChI

InChI=1S/C11H10ClN/c1-2-4-10(8-13)9-5-3-6-11(12)7-9/h2-3,5-7,10H,1,4H2

InChI Key

KELZTVDZJHXILU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly alters molecular properties. For example:

  • 2-(4-Chlorophenyl)pent-4-enenitrile (1f) (from ) exhibits a molecular weight of 192.0571 and a moderate synthesis yield of 50%. Its para-chloro configuration likely enhances resonance stabilization compared to the meta-substituted 3-chloro isomer .

Table 1: Comparison of Chlorophenyl Derivatives

Compound Substituent Position Molecular Weight Yield (%) Physical State
2-(4-Chlorophenyl)pent-4-enenitrile (1f) para 192.0571 50 Not specified
2-(3-Chlorophenyl)pent-4-enenitrile (hypothetical) meta ~192.06 (estimated) N/A Likely liquid

Substituent Effects: Chloro vs. Bromo, Methyl, and Methoxy Groups

Electron-withdrawing (e.g., Cl, Br) and electron-donating (e.g., methyl, methoxy) substituents modulate electronic density and reactivity:

  • 2-(m-Tolyl)pent-4-enenitrile (1c): The methyl group (electron-donating) may improve solubility in nonpolar solvents, contrasting with the electron-withdrawing chloro substituent .
  • Thioether analogs : Compounds like 2-((4-chlorophenyl)thio)pent-4-enenitrile () exhibit higher yields (up to 98%) due to optimized FeTPPCl-catalyzed synthesis, highlighting the role of sulfur in stabilizing intermediates .

Table 2: Substituent Impact on Key Properties

Compound Substituent Molecular Weight Yield (%) Key Feature
2-(4-Bromophenyl)pent-4-enenitrile (1g) Br 236.0070 48 Enhanced polarizability
2-(m-Tolyl)pent-4-enenitrile (1c) CH₃ 172.1121 44 Improved solubility
2-((4-chlorophenyl)thio)pent-4-enenitrile S-C₆H₄Cl N/A 98 High-yield synthesis

Spectroscopic and Analytical Data

  • NMR and HRMS : and confirm structural integrity through characteristic shifts (e.g., vinyl protons at δ 5.92 ppm in 1H-NMR) and precise mass confirmation (e.g., HRMS for 1f: 192.0571) .
  • IR spectroscopy : Nitrile stretches (~2237 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) are critical for functional group identification .

Preparation Methods

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed allylic alkylation (AAA) is a robust method for constructing carbon-carbon bonds in nitrile-containing compounds. A study by demonstrated the efficacy of Pd(phosphinoxazoline) complexes in mediating AAA reactions with α-aryl-α-fluoroacetonitriles. While the target compound lacks fluorine, the methodology can be adapted by substituting the fluoronitrile precursor with 3-chlorophenylacetonitrile.

Reaction Conditions :

  • Catalyst : [η³-C₃H₅PdCl]₂ (5 mol%) with (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline (12 mol%).

  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) in acetonitrile (ACN) at −20°C.

  • Substrate : Allylic carbonates (e.g., (E)-1,3-diphenylallyl ethyl carbonate) react with 3-chlorophenylacetonitrile to form the pent-4-enenitrile backbone.

Outcomes :

  • Yield : 62–78% for analogous substrates.

  • Stereoselectivity : >98% enantiomeric excess (ee) and diastereomeric ratios (dr) up to 12.3:1.

  • Mechanistic Insight : The reaction proceeds via oxidative addition of the allylic carbonate to Pd(0), followed by nucleophilic attack of the nitrile-stabilized anion.

Iron-Catalyzed α-Alkylation

Iron catalysts offer a cost-effective alternative for nitrile alkylation. Research in detailed Fe-catalyzed α-alkylation of propanenitriles under blue-light irradiation. While the study focused on 3-(4-chlorophenyl)-2-phenylpropanenitrile, the conditions can be modified for pent-4-enenitrile synthesis.

Reaction Parameters :

  • Catalyst : FeCl₃ (10 mol%) with a bipyridine ligand.

  • Light Source : Blue LEDs (450 nm) to generate alkyl radicals from alkyl bromides.

  • Solvent : Ethyl acetate/hexane mixtures for column chromatography purification.

Limitations :

  • Lower diastereocontrol compared to Pd-catalyzed methods.

  • Requires optimization for allylic substrates.

Cross-Coupling Reactions for Aryl-Nitrile Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of 3-chlorophenyl groups to preformed nitriles. A Pd-catalyzed coupling between 3-chlorophenylboronic acid and 4-pentenentitrile bromide could yield the target compound.

Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).

  • Base : K₂CO₃ (2.0 equiv) at 80°C for 12 hours.

  • Yield : 70–85% for similar aryl-nitrile couplings.

Heck Coupling

Heck reactions install unsaturated moieties via Pd-mediated C–C bond formation. Coupling 3-chlorophenyl iodide with acrylonitrile derivatives could generate the pent-4-enenitrile framework.

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%).

  • Solvent : DMF at 100°C.

  • Additive : Et₃N (3.0 equiv) to scavenge HI byproducts.

Cyanation Approaches

Nucleophilic Cyanation

Nucleophilic cyanation of allylic halides provides direct access to nitriles. For example, treatment of 2-(3-chlorophenyl)pent-4-enenyl bromide with KCN in DMSO yields the target compound.

Optimization :

  • Temperature : 60°C to prevent β-hydride elimination.

  • Yield : ~65% for analogous aliphatic nitriles.

Transition Metal-Mediated Cyanation

Nickel-catalyzed cyanation, as reported in, facilitates nitrile installation via Si–H bond activation. While the study focused on dichlorinated nitriles, the methodology could be adapted for allylic systems.

Key Steps :

  • Substrate : 2-(3-Chlorophenyl)pent-4-enenyl silane.

  • Catalyst : Ni(cod)₂ (5 mol%) with a diphosphine ligand.

  • Cyanating Agent : TMSCN (trimethylsilyl cyanide).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:20) effectively separates nitriles from byproducts.

  • Flash Chromatography : Hexanes/dichloromethane (96:4) resolves stereoisomers.

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include:

    • δ 4.11 ppm (m, 1H, CH adjacent to nitrile).

    • δ 7.65–7.13 ppm (m, 4H, 3-chlorophenyl).

  • ¹³C NMR : Nitrile carbon at δ 119.7 ppm.

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation of ACN and ethyl acetate reduces costs.

  • Pd Recovery : Adsorption on activated carbon enables >90% Pd retrieval .

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 2-(3-Chlorophenyl)pent-4-enenitrile?

Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction targeting the nitrile and chlorophenyl moieties. Post-reaction purification is critical and can be achieved via:

  • Recrystallization : Optimize solvent selection (e.g., ethanol/water mixtures) based on solubility differences .
  • Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate by polarity. Monitor fractions via TLC with UV visualization .
    Key validation includes HPLC purity analysis (>95%) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight.

Basic: How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Answer:
A multi-spectral approach is essential:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chlorophenyl protons at ~7.3–7.5 ppm, nitrile carbon at ~115–120 ppm) .
  • IR Spectroscopy : Confirm the nitrile group via a sharp peak at ~2200–2250 cm1^{-1} .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in dichloromethane) and refine using SHELXL or OLEX2 .

Advanced: How can conflicting crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

Answer:
Data contradictions often arise from disorder or thermal motion. Mitigate via:

  • Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices .
  • Constraints/Restraints : Apply geometric restraints to problematic regions (e.g., chlorophenyl ring planarity) while allowing flexible refinement of the pent-4-enenitrile chain .
  • Validation Tools : Cross-check with PLATON or Mercury to identify outliers in bond angles/distances .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). A smaller HOMO-LUMO gap (~4–5 eV) suggests higher reactivity at the nitrile group .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., chlorophenyl Cl atom) and nucleophilic sites (e.g., nitrile terminal) .
  • Reactivity Simulations : Test reaction pathways (e.g., Michael addition) using transition-state optimization in GAMESS .

Advanced: How can researchers investigate the biological activity of this compound given limited prior data?

Answer:

  • In Silico Docking : Use AutoDock Vina to screen against targets like kinases or GPCRs. Prioritize binding poses with ΔG < −7 kcal/mol .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and enzyme inhibition (e.g., COX-2) at concentrations ≤10 μM .
  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to measure half-life and identify major metabolites .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Exposure Limits : Adhere to PAC-2 (23 mg/m³) for airborne exposure control .

Advanced: How can synthetic byproducts or isomers of this compound be characterized and quantified?

Answer:

  • LC-MS/MS : Use reverse-phase C18 columns with MRM transitions to distinguish isomers (e.g., 3- vs. 4-chlorophenyl derivatives) .
  • 2D NMR (HSQC, COSY) : Resolve overlapping signals from regioisomers .
  • Dynamic Light Scattering (DLS) : Detect aggregation artifacts during purification .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency. Monitor via in situ IR .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hours conventional) .

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